Bis(o-methoxyphenoxy)acetic acid
Description
Bis(o-methoxyphenoxy)acetic acid is a substituted acetic acid derivative featuring two ortho-methoxyphenoxy groups attached to its α-carbon. The compound is structurally characterized by a central acetic acid backbone flanked by two aromatic rings, each bearing a methoxy (-OCH₃) substituent at the ortho position. The mono-substituted variant has a molecular formula of C₉H₁₀O₄, a molecular weight of 182.17 g/mol, and a melting point of 116–118°C . The bis-substituted form is inferred to have a molecular formula of C₁₆H₁₆O₆ (MW: 304.29 g/mol) based on structural extrapolation.
Properties
CAS No. |
29815-91-6 |
|---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
2,2-bis(2-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C16H16O6/c1-19-11-7-3-5-9-13(11)21-16(15(17)18)22-14-10-6-4-8-12(14)20-2/h3-10,16H,1-2H3,(H,17,18) |
InChI Key |
NYNXOFWTDABETP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(C(=O)O)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(o-methoxyphenoxy)acetic acid typically involves the reaction of o-methoxyphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(o-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carboxylic acid group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the methoxy groups.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Bis(o-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of bis(o-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The methoxy and phenoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Bis(o-methoxyphenoxy)acetic acid with structurally related acetic acid derivatives, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Functional Comparison of Acetic Acid Derivatives
Structural and Functional Analysis
Substituent Effects on Reactivity and Solubility this compound exhibits enhanced lipophilicity due to its two aromatic rings, making it less water-soluble compared to simpler analogs like methoxyacetic acid (logP: ~-0.6 for mono-substituted vs. ~1.5 estimated for bis-substituted) . 2-(4-Hydroxy-3-methoxyphenyl)acetic acid contains a phenolic -OH group, increasing its acidity (pKa ~4.5) and enabling hydrogen bonding, which enhances solubility in polar solvents . 2-Amino-2-(2-methoxyphenyl)acetic acid introduces a chiral center and amino group, broadening its utility in asymmetric synthesis for bioactive molecules .
Biological and Industrial Applications this compound and its analogs are implicated in lignin synthesis research, where aromatic ether linkages mimic natural polymer structures . Methoxyacetic acid is widely used as a solvent in coatings and adhesives but is restricted in pharmaceuticals due to reproductive toxicity . 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid’s bulky benzyl group may improve membrane permeability in drug candidates .
Safety and Handling
- 2-(4-Hydroxy-3-methoxyphenyl)acetic acid requires precautions against skin/eye contact (irritant) and mandates storage in sealed containers .
- Methoxyacetic acid poses significant inhalation risks and requires ventilation during use .
Research Findings and Data Gaps
- Synthetic Utility: highlights the synthesis of (o-methoxyphenoxy)acetic acid via ester hydrolysis, a method adaptable to the bis-substituted variant .
- Toxicity Profiles: Data on this compound’s toxicity is absent, but structural analogs suggest moderate hazards due to aromaticity and methoxy groups .
- Computational Insights : underscores the importance of substructure analysis in predicting biological activity, which could guide future studies on these compounds .
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